molecular formula C14H21N3O3 B262158 2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

Numéro de catalogue B262158
Poids moléculaire: 279.33 g/mol
Clé InChI: FRCLTZIMAFGGSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-0633, and it belongs to the class of drugs known as Dipeptidyl peptidase-4 (DPP-4) inhibitors.

Mécanisme D'action

The mechanism of action of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid increases the levels of these hormones, which stimulate insulin secretion and improve glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid primarily involve its effects on glycemic control. Studies have shown that this compound can significantly reduce HbA1c levels, which is a marker of long-term glycemic control. Additionally, it has been shown to improve fasting and postprandial glucose levels and reduce the risk of hypoglycemia. Other potential effects of this compound include its effects on weight loss, lipid metabolism, and cardiovascular risk factors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments is its specificity as a DPP-4 inhibitor. This compound has been extensively studied and optimized to ensure its purity and potency, making it a reliable tool for studying the effects of DPP-4 inhibition on various physiological processes. However, one limitation of using this compound in lab experiments is its potential off-target effects, which may complicate the interpretation of results.

Orientations Futures

There are several future directions for the study of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of research is the development of more potent and selective DPP-4 inhibitors that can improve glycemic control without causing adverse effects. Additionally, this compound may have potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Méthodes De Synthèse

The synthesis method of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps. The first step involves the condensation of 1-methyl-1H-pyrazol-4-amine and (R)-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid to form the intermediate compound. The intermediate compound is then subjected to hydrogenation and deprotection to obtain 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. The synthesis method of this compound has been extensively studied and optimized to ensure its purity and yield.

Applications De Recherche Scientifique

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications. It is primarily used as a DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes mellitus. This compound has been shown to improve glycemic control by inhibiting the degradation of incretin hormones, which stimulate insulin secretion. Additionally, it has been studied for its potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Propriétés

Nom du produit

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

Formule moléculaire

C14H21N3O3

Poids moléculaire

279.33 g/mol

Nom IUPAC

2-[methyl-[(1-methylpyrazol-4-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14(19)20/h7,9,11-12H,3-6,8H2,1-2H3,(H,19,20)

Clé InChI

FRCLTZIMAFGGSH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

SMILES canonique

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.